molecular formula C18H20N2O B2398525 N-(4-piperidin-1-ylphenyl)benzamide CAS No. 301305-78-2

N-(4-piperidin-1-ylphenyl)benzamide

Cat. No.: B2398525
CAS No.: 301305-78-2
M. Wt: 280.371
InChI Key: YLOKWKMPODCMBQ-UHFFFAOYSA-N
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Description

N-(4-piperidin-1-ylphenyl)benzamide is a compound that belongs to the class of benzamide derivatives It is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a benzamide moiety

Mechanism of Action

Target of Action:

The primary target of N-(4-piperidin-1-ylphenyl)benzamide is hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular adaptation to hypoxic (low oxygen) conditions. It consists of two subunits: HIF-1α and HIF-1β. While HIF-1β is constitutively expressed, HIF-1α responds specifically to hypoxia and regulates downstream gene expression .

Mode of Action:

When this compound interacts with HIF-1α, it induces several changes:

Biochemical Pathways:

This compound affects several pathways:

Action Environment:

Environmental factors, such as oxygen availability, pH, and other cellular conditions, influence the compound’s efficacy and stability. For instance, hypoxic tumor microenvironments enhance HIF-1α expression, making this compound more effective in such settings .

Biochemical Analysis

Biochemical Properties

N-(4-piperidin-1-ylphenyl)benzamide has been found to interact with various biomolecules in biochemical reactions. For instance, it has been reported to show significant inhibitory bioactivity in HepG2 cells, a type of liver cancer cell . This compound induced the expression of Hypoxia-inducible factor 1-alpha (HIF-1α) protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Cellular Effects

In terms of cellular effects, this compound influences cell function by interacting with specific cellular pathways. It has been found to induce the expression of HIF-1α protein and downstream target gene p21 in HepG2 cells . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It has been found to induce the expression of HIF-1α protein and downstream target gene p21 . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-piperidin-1-ylphenyl)benzamide typically involves the reaction of 4-piperidin-1-ylphenylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-piperidin-1-ylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-piperidin-1-ylphenyl)benzamide is unique due to its specific interaction with the HIF-1 pathway, which is not commonly observed in other similar compounds. This unique mechanism of action makes it a promising candidate for further research and development in the field of anticancer therapeutics .

Properties

IUPAC Name

N-(4-piperidin-1-ylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18(15-7-3-1-4-8-15)19-16-9-11-17(12-10-16)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOKWKMPODCMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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